4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid, commonly known as ACBC, is a cyclic amino acid derivative. It is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. ACBC is a potent agonist of the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release in the central nervous system (CNS).
Mechanism Of Action
ACBC acts as a selective agonist of the 4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid receptor, which is primarily expressed in the brain. Activation of this receptor leads to the inhibition of neurotransmitter release, particularly glutamate, which is involved in various CNS functions, including learning and memory, mood regulation, and motor control.
Biochemical And Physiological Effects
ACBC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, the inhibition of inflammation, and the enhancement of neurotrophic factor expression. These effects are thought to contribute to its neuroprotective and cognitive-enhancing properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using ACBC in lab experiments is its high potency and selectivity for the 4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid receptor, which allows for precise modulation of neurotransmitter release. However, its synthetic nature and limited availability may pose some limitations in terms of cost and accessibility.
Future Directions
There are several potential future directions for research on ACBC, including the investigation of its therapeutic potential in other CNS disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of more efficient and cost-effective synthesis methods may facilitate its wider use in scientific research. Finally, the exploration of the molecular mechanisms underlying its neuroprotective and cognitive-enhancing effects may provide further insights into the pathophysiology of CNS disorders and lead to the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of ACBC involves the reaction of cyclohexanone with ethyl 2-oxoacetate to form ethyl 4-oxocyclohexanecarboxylate. This intermediate is then reacted with methylamine to form the corresponding imine, which is subsequently reduced with sodium borohydride to yield ACBC.
Scientific Research Applications
ACBC has been extensively studied for its potential therapeutic applications in the treatment of various CNS disorders, including Parkinson's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
properties
CAS RN |
137232-05-4 |
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Product Name |
4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid |
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-[(3-amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c12-9-6-13(10(9)14)5-7-1-3-8(4-2-7)11(15)16/h7-9H,1-6,12H2,(H,15,16) |
InChI Key |
BLOYBDMAKAXEEF-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2CC(C2=O)N)C(=O)O |
Canonical SMILES |
C1CC(CCC1CN2CC(C2=O)N)C(=O)O |
synonyms |
4-(3-amino-2-oxoazetidinonyl-1)methylcyclohexanecarboxylic acid 4-AOACC |
Origin of Product |
United States |
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